Liensinine perchlorate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

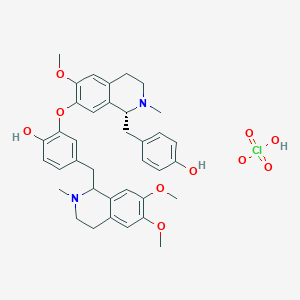

C37H43ClN2O10 |

|---|---|

分子量 |

711.2 g/mol |

IUPAC 名称 |

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid |

InChI |

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31?;/m1./s1 |

InChI 键 |

SBJXHMBOBQYZFA-AQDPCYHDSA-N |

手性 SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |

规范 SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |

产品来源 |

United States |

Foundational & Exploratory

Liensinine Perchlorate: A Technical Guide for Researchers

FOR RESEARCH USE ONLY

An In-depth Technical Guide on the Core Properties and Biological Activities of Liensinine (B1675319) Perchlorate (B79767)

This technical guide provides a comprehensive overview of Liensinine perchlorate, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this natural compound. It covers its chemical identity, and known biological activities, with a focus on its anti-cancer and anti-hypertensive effects, supported by experimental data and protocols.

Chemical and Physical Properties

This compound is the perchlorate salt of Liensinine. The chemical properties are summarized in the table below.

| Property | Value | Citation |

| CAS Number | 2385-63-9 | [1][2][3] |

| Molecular Formula | C37H43ClN2O10 | [2][4] |

| Molecular Weight | 711.2 g/mol | [1][4] |

| Appearance | Solid | [5] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [1] |

Note: The diperchlorate salt of Liensinine (CAS No. 5088-90-4) has a molecular formula of C37H44Cl2N2O14 and a molecular weight of 811.66 g/mol [5][6].

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, most notably anti-cancer and anti-hypertensive effects. It is also known to inhibit late-stage autophagy.

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including colorectal, gastric, breast, and non-small-cell lung cancer. The primary mechanisms of its anti-tumor effects include the induction of mitochondrial dysfunction, cell cycle arrest, and modulation of key signaling pathways.

A study on colorectal cancer (CRC) cells found that this compound induces apoptosis and significantly inhibits proliferation and colony-forming ability in a dose-dependent manner, without affecting normal colorectal epithelial cells[7]. In gastric cancer cells, Liensinine was found to inhibit cell proliferation by generating reactive oxygen species (ROS) and inhibiting the PI3K/AKT signaling pathway[2]. Furthermore, it has been shown to sensitize breast cancer cells to chemotherapy by inducing mitochondrial fission[4] and to overcome oxaliplatin (B1677828) resistance in colorectal cancer by inhibiting autophagy through targeting HIF-1α[8].

| Cell Line | Assay | Effect | Concentration | Citation |

| Colorectal Cancer (CRC) | Proliferation & Apoptosis | Dose-dependent inhibition of proliferation and induction of apoptosis | Not specified | [7] |

| Gastric Cancer | Proliferation | Significant inhibition | 20-120 µM | [5] |

| Osteosarcoma | Proliferation & Apoptosis | Dose-dependent inhibition of proliferation and induction of apoptosis | 40 and 80 µM | [9] |

| Non-Small-Cell Lung Cancer (NSCLC) | Cytotoxicity | Concentration-dependent toxic effects | 0, 10, 20, 40, 60, and 80 μM | [10] |

Anti-Hypertensive Activity

Liensinine is recognized as an active constituent of plumula nelumbinis with anti-hypertensive properties[1][3]. It is known to relax vascular smooth muscle[1].

Autophagy Inhibition

Liensinine and its salts are inhibitors of late-stage autophagy/mitophagy. They act by blocking the fusion of autophagosomes with lysosomes[1][6]. This mechanism is also implicated in its ability to sensitize cancer cells to chemotherapeutic agents[8].

Signaling Pathways

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways.

PI3K/AKT Signaling Pathway

In gastric cancer cells, Liensinine has been shown to inhibit the PI3K/AKT pathway, leading to apoptosis. It significantly reduces the expression of phosphorylated AKT (p-AKT) and phosphorylated PI3K (p-PI3K)[2].

Caption: Liensinine-mediated inhibition of the PI3K/AKT pathway leading to apoptosis.

JAK2/STAT3 Signaling Pathway

In osteosarcoma cells, Liensinine-induced ROS production suppresses the activation of the JAK2/STAT3 pathway, contributing to its anti-tumor effects[9].

Caption: Liensinine induces ROS, which inhibits the JAK2/STAT3 signaling pathway.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the anti-cancer effects of this compound.

Cell Proliferation Assay (CCK-8 Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549, H520, SPC-A1) into 96-well plates at a density of 3,000 cells per well and incubate for 24 hours[10].

-

Treatment: Prepare various concentrations of Liensinine (e.g., 0, 10, 20, 40, 60, and 80 µM) and add to the respective wells[10]. Incubate for 24 or 48 hours.

-

CCK-8 Addition: Add CCK-8 solution to each well and incubate for 2 hours[10].

-

Measurement: Measure the absorbance at 450 nm using a microplate reader[10].

Colony Formation Assay

-

Cell Seeding: Seed cells into 6-well plates at a density of 300-500 cells per well[10].

-

Treatment: Treat the cells with different concentrations of Liensinine (e.g., 0, 2.5, 5, 10, or 20 µM) for 48 hours[10].

-

Incubation: Replace the treatment medium with a normal culture medium and incubate for 10-14 days until colonies of more than 50 cells are visible[10].

-

Staining and Counting: Fix the colonies with a methanol-acetic acid mixture and stain with crystal violet. Count the number of colonies[10].

Mitochondrial Membrane Potential Assay (JC-1 Assay)

-

Cell Seeding: Seed cells into 6-well plates at a density of 1x10^5 cells per well[10].

-

Treatment: Treat cells with various concentrations of Liensinine (e.g., 0, 2.5, 5, 10, or 20 µM) for 48 hours[10].

-

Staining: Stain the cells with JC-1 reagent for 20 minutes in the dark[10].

-

Analysis: Detect the fluorescence signal using a flow cytometer to determine the mitochondrial membrane potential[10].

Experimental Workflow

The following diagram illustrates a general workflow for investigating the anti-cancer effects of this compound.

Caption: General workflow for evaluating the anti-cancer properties of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Apoptosis | TargetMol [targetmol.com]

- 4. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

known biological activities of Liensinine perchlorate

An In-depth Technical Guide on the Biological Activities of Liensinine (B1675319) Perchlorate (B79767)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera Gaertn), has garnered significant scientific interest for its diverse pharmacological properties.[1][2] As Liensinine Perchlorate, its salt form, it offers potential therapeutic applications across various disease domains. This document provides a comprehensive technical overview of the known biological activities of this compound, focusing on its anti-cancer, cardiovascular, neurological, and anti-inflammatory effects. It details the underlying molecular mechanisms, summarizes quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of key signaling pathways.

Anti-Cancer Activity

This compound exhibits potent anti-tumor effects across a range of malignancies, including colorectal, gastric, breast, and non-small-cell lung cancers (NSCLC).[3][4][5] Its primary mechanisms involve the induction of apoptosis, inhibition of autophagy, and disruption of key oncogenic signaling pathways.

Mechanisms of Action

-

Induction of Apoptosis: Liensinine induces apoptosis in cancer cells through the mitochondrial-dependent pathway.[6] This is characterized by an increased Bax/Bcl-2 ratio, which leads to the activation of initiator caspase-9 and executioner caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[3][6] It also causes cell cycle arrest, contributing to its anti-proliferative effects.[7]

-

Inhibition of Autophagy: Liensinine is a novel autophagy inhibitor that acts at a late stage.[1][8] It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and impaired cellular recycling, which can sensitize cancer cells to chemotherapy.[1][4]

-

Modulation of Signaling Pathways: Liensinine has been shown to inhibit the pro-survival PI3K/AKT signaling pathway in gastric and gallbladder cancer cells.[3][4] In colorectal cancer, it activates the JNK signaling pathway, which is associated with apoptosis.[7]

-

Generation of Reactive Oxygen Species (ROS): The compound induces an increase in intracellular ROS levels in gastric cancer cells, leading to oxidative stress and subsequent cell death.[3][9]

-

Inhibition of Metastasis: In breast cancer models, liensinine significantly inhibits the migration and invasion of cancer cells.[6]

Quantitative Data: Anti-Cancer Effects

| Cancer Type | Cell Line(s) | Compound | Concentration/Dose | Effect | Reference |

| Gastric Cancer | BGC-823, SGC-7901 | Liensinine | 20-120 µM | Dose-dependent inhibition of proliferation | |

| Non-Small-Cell Lung Cancer (NSCLC) | A549, H520, SPC-A1 | Liensinine | Various | Dose-dependent cytotoxicity and inhibition of colony formation | [4] |

| Breast Cancer | MDA-MB-231, MCF-7 | Liensinine | Not specified | Inhibition of cell growth, migration, and invasion | [6] |

| Colorectal Cancer (CRC) | Not specified | This compound | Not specified | Dose-dependent inhibition of proliferation and colony formation | [5][7] |

| CRC Xenograft | Nude Mice | Liensinine | Not specified | Marked suppression of tumor growth | [7] |

| Gastric Cancer Xenograft | Nude Mice | Liensinine | 10 µM (injected every 2 days) | Inhibition of tumor growth |

Key Experimental Protocols

-

Cell Viability and Proliferation: The cytotoxic effects of liensinine are commonly assessed using the Cell Counting Kit-8 (CCK-8) assay after treating cancer cell lines (e.g., A549, H520 for NSCLC) for 24-48 hours.[4] Long-term proliferative inhibition is measured via colony formation assays, where cells are treated for 48 hours and then cultured for approximately 14 days before colonies are stained and counted.[3][4]

-

Apoptosis Assay: Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[4] The expression of apoptosis-related proteins (cleaved PARP, cleaved caspases) is determined by Western blot.[3]

-

Autophagy Flux Analysis: Autophagosome accumulation is observed by detecting the conversion of LC3B-I to LC3B-II via Western blot.[4] Blocking of autophagic flux is confirmed by using autophagy inhibitors like chloroquine (B1663885) or bafilomycin A1 in tandem with liensinine treatment.

-

In Vivo Xenograft Model: Human cancer cells are subcutaneously injected into nude mice. Once tumors are established, mice are treated with liensinine (e.g., intraperitoneal injection). Tumor volume and weight are measured regularly.[4][7] Immunohistochemical staining for proliferation markers like Ki-67 is performed on tumor tissues post-euthanasia.[7][10]

Signaling Pathway Diagrams

Cardiovascular Effects

Liensinine demonstrates significant protective effects on the cardiovascular system, including anti-hypertensive, anti-arrhythmic, and vasodilatory activities.[1][4] It also mitigates cardiac injury from ischemia and sepsis.

Mechanisms of Action

-

Anti-Hypertension and Vasodilation: Liensinine and its related alkaloids exhibit antihypertensive effects by promoting vasodilation.[11] This is partly achieved through the inhibition of vascular smooth muscle cell (VSMC) proliferation and remodeling.[2][11]

-

Protection Against Myocardial Ischemia: In murine models of myocardial infarction, liensinine improves cardiac function and reduces infarct size.[12] This protective effect is mediated by inhibiting excessive inflammatory responses through the suppression of the Wnt/β-catenin signaling pathway.[12]

-

Amelioration of Gestational Hypertension: Liensinine attenuates inflammatory responses and oxidative stress in a rat model of L-NAME-induced gestational hypertension.[13] It achieves this by activating the Nrf2/HO-1 signaling pathway.[13]

-

Septic Heart Injury Protection: In models of LPS-induced septic heart injury, liensinine alleviates cardiac damage by inhibiting inflammation via the NF-κB pathway and reducing oxidative stress and apoptosis by targeting the Nrf2 pathway.[14]

-

Anti-Arrhythmic Effects: Early studies reported that liensinine can antagonize ventricular arrhythmias, an effect attributed to its ability to block Ca2+ and Na+ influx.[3]

Quantitative Data: Cardiovascular Effects

| Condition | Animal Model | Compound | Dose | Effect | Reference |

| Myocardial Infarction | Wild-type and β-catenin KO mice | Liensinine | Not specified | Improved cardiac function, decreased infarct size | [12] |

| Gestational Hypertension | L-NAME-induced Wistar rats | Liensinine | Not specified | Reduced sFlt-1, increased PIGF and VEGF | [13] |

| Septic Heart Injury | LPS-induced mice | Liensinine | Low, Medium, High | Reduced inflammatory cytokines (IL-1β, TNF-α), decreased MDA levels, increased SOD, CAT, GSH-Px activity | [14] |

Key Experimental Protocols

-

Myocardial Infarction (MI) Model: MI is induced in mice (e.g., C57BL/6) by ligating the left anterior descending coronary artery. Liensinine is administered, and cardiac function is assessed by echocardiography. Infarct size is measured using TTC staining. Western blotting is used to analyze the expression of Wnt/β-catenin pathway proteins in heart tissue.[12]

-

Septic Heart Injury Model: Sepsis is induced in mice by intraperitoneal injection of Lipopolysaccharide (LPS). Liensinine is administered as a prophylactic. Cardiac tissue is collected for histopathological analysis (H&E staining), and qRT-PCR is used to measure mRNA levels of inflammatory cytokines (e.g., IL-1β, iNOS, TNF-α).[14] Oxidative stress markers (MDA, SOD, CAT) are measured in heart tissue homogenates.

Signaling Pathway Diagrams

Neurological and Neuroprotective Effects

Liensinine demonstrates significant neuroprotective potential, with beneficial effects observed in models of cerebral ischemia, cognitive dysfunction, and Alzheimer's disease.

Mechanisms of Action

-

Cerebral Ischemia-Reperfusion Injury (CIRI): Liensinine exerts a neuroprotective role in CIRI by inhibiting autophagy. This inhibition is mediated through the regulation of the PI3K/Akt signaling pathway. Treatment with liensinine restores neural function and reduces infarct volume in rat models.

-

Cognitive Dysfunction: In mouse models, liensinine alleviates cognitive impairments by reducing the levels of Aβ and Tau proteins and increasing neurotransmitter levels.[15] Notably, its effects are also linked to the gut-brain axis, as it improves the proliferation of beneficial gut bacteria like Bifidobacterium and Akkermansia.[15]

-

Alzheimer's Disease Models: Liensinine and related alkaloids show promise for Alzheimer's disease by reducing the accumulation of β-amyloid and protecting against Aβ-induced toxicity.[16][17] It can reduce intracellular free Ca2+ levels, thereby inhibiting the CaM/CaMKII pathway and subsequent hyperphosphorylation of tau protein.[17]

Key Experimental Protocols

-

Cerebral Ischemia-Reperfusion Injury (CIRI) Model: A rat model is established (e.g., by middle cerebral artery occlusion). Liensinine is administered, and neurological deficits are scored. Brain tissue is analyzed for infarct volume (TTC staining) and protein expression of PI3K/Akt and autophagy markers (mTOR, LC3, P62) via Western blot.

-

Cognitive Dysfunction Model: Cognitive impairment is induced in mice. Behavioral tests like the Morris water maze are used to assess cognitive function (escape latency, platform crossings).[15] Brain tissue is analyzed for Aβ and Tau levels. Fecal samples are collected for 16S rRNA sequencing to analyze gut microbiota composition and for metabolomics analysis.[15]

Signaling Pathway Diagram

Anti-Fibrotic and Anti-Inflammatory Activity

Liensinine is reported to have anti-pulmonary fibrosis and broad anti-inflammatory activities.[1] Much of the detailed mechanistic work on anti-fibrosis has been conducted on its isomer, isoliensinine (B150267).

Mechanisms of Action

-

Anti-Fibrotic Effects: Liensinine is noted for its anti-pulmonary fibrosis activity.[1] Studies on the related compound isoliensinine show it inhibits bleomycin-induced pulmonary fibrosis by exerting antioxidant effects and inhibiting the overexpression of pro-fibrotic cytokines TNF-α and TGF-β1.[18] In hypertensive renal fibrosis, isoliensinine was shown to inhibit the TGF-β1/Smad2/3 signaling pathway.[19]

-

Anti-Inflammatory Effects: Liensinine prevents vascular inflammation by reducing the generation of nitric oxide (NO) in macrophages and suppressing the expression of inflammatory proteins iNOS and COX-2.[2] It also inhibits the release of the inflammatory mediator IL-6 from vascular smooth muscle cells.[2] These effects are crucial for its protective roles in cardiovascular diseases like atherosclerosis and sepsis.[2][14]

Signaling Pathway Diagram

Conclusion

This compound is a multifaceted natural compound with a robust profile of biological activities supported by extensive preclinical evidence. Its ability to modulate fundamental cellular processes—including apoptosis, autophagy, inflammation, and oxidative stress—positions it as a promising candidate for further investigation in drug development. The compound's efficacy in models of cancer, cardiovascular disease, and neurological disorders highlights its therapeutic potential. This guide provides a foundational resource for scientists and researchers aiming to explore and harness the properties of this compound for novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Liensinine and Nuciferine, Bioactive Components of Nelumbo nucifera, Inhibit the Growth of Breast Cancer Cells and Breast Cancer-Associated Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isoliensinine: A Natural Compound with “Drug-Like” Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liensinine Prevents Acute Myocardial Ischemic Injury via Inhibiting the Inflammation Response Mediated by the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Liensinine improves cognitive dysfunction behavior via restoring neurotransmitters and microbial remodeling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitory effects of isoliensinine on bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isoliensinine Attenuates Renal Fibrosis and Inhibits TGF-β1/Smad2/3 Signaling Pathway in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Liensinine Perchlorate for Researchers and Drug Development Professionals

Introduction

Liensinine (B1675319) is a major bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus, Nelumbo nucifera Gaertn[1][2][3]. It has garnered significant interest within the scientific community for its wide range of pharmacological activities, including anti-hypertensive, anti-arrhythmic, anti-inflammatory, and potent anti-cancer properties[1][3][4][5]. Liensinine exerts its anti-neoplastic effects through various mechanisms, such as inhibiting late-stage autophagy, inducing apoptosis, and modulating critical cellular signaling pathways[2][3][4][6].

For researchers and drug development professionals, understanding the solubility of a compound is a critical first step in designing both in vitro and in vivo experiments. The perchlorate (B79767) salt of liensinine (C₃₇H₄₃ClN₂O₁₀, M.W. 711.2) is often used in laboratory settings[7][8]. This guide provides a comprehensive overview of the solubility of liensinine perchlorate and its free base form in dimethyl sulfoxide (B87167) (DMSO) and other common solvents, details a standard protocol for solubility determination, and illustrates a key signaling pathway influenced by this compound.

Quantitative Solubility Data

The solubility of liensinine can vary significantly based on whether it is in its free base or salt form, the solvent used, and the experimental conditions such as temperature and agitation. The following tables summarize the available quantitative solubility data for both this compound and liensinine free base.

Table 1: Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions Noted | Source |

| DMSO | 100 mg/mL | 140.6 mM | Temperature: 25°C | [8] |

| DMSO | 7.11 mg/mL | 10 mM | Sonication is recommended | [7] |

Table 2: Solubility of Liensinine (Free Base)

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions Noted | Source |

| DMSO | 100 mg/mL | 163.73 mM | --- | [9] |

| DMSO | 50 mg/mL | 61.6 mM | Use fresh DMSO as absorbed moisture can reduce solubility | [6] |

| DMSO | 20 mg/mL | 32.75 mM | Requires sonication and heating to 60°C | |

| DMSO | 1-10 mg/mL | Sparingly soluble | --- | [10] |

| Ethanol | 100 mg/mL | 163.73 mM | --- | [9] |

| Ethanol | 0.1-1 mg/mL | Slightly soluble | --- | [10] |

| Water | Insoluble | Insoluble | --- | [9] |

| Water | 0.02918 mg/L (est.) | --- | Temperature: 25°C (Estimated) | [11] |

Note: The difference in reported solubility values, particularly in DMSO, may be attributed to batch-to-batch variations, purity of the compound, the freshness of the solvent, and the specific experimental conditions (e.g., temperature, sonication time) used to achieve dissolution[8][9].

Standardized Experimental Protocol for Solubility Determination

Methodology: Equilibrium Shake-Flask Method

-

Preparation : Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., DMSO, ethanol, buffered aqueous solution) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration : Place the container in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). The sample should be agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments are often conducted to determine the minimum time required to achieve equilibrium.

-

Phase Separation : After equilibration, the suspension must be separated to isolate the saturated supernatant from the undissolved solid. This is typically achieved through centrifugation at a high speed, followed by careful filtration of the supernatant through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining particulates.

-

Quantification : The concentration of this compound in the clear, filtered supernatant is then accurately measured. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose[12]. A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

-

Data Reporting : The solubility is reported in units such as mg/mL or as a molar concentration (mol/L), along with the specific solvent and temperature at which the measurement was performed.

Caption: A standardized workflow for determining the equilibrium solubility of a compound.

Biological Context: Key Signaling Pathway

Liensinine's anti-cancer effects are often attributed to its ability to induce programmed cell death (apoptosis) and cell cycle arrest in cancer cells[2][4]. One of the key mechanisms underlying these effects is the generation of intracellular Reactive Oxygen Species (ROS) and the subsequent inhibition of pro-survival signaling pathways, such as the PI3K/AKT pathway[4].

The PI3K/AKT signaling cascade is a critical pathway that promotes cell growth, proliferation, and survival in many human cancers[4]. Liensinine treatment has been shown to increase the levels of ROS within cancer cells. This elevation in oxidative stress leads to the downregulation and deactivation of key proteins in the PI3K/AKT pathway, such as phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt)[4]. The inhibition of this pathway, in turn, modulates the expression of apoptosis-related proteins, such as decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, ultimately leading to cancer cell death[4].

Caption: Liensinine induces ROS, which inhibits the pro-survival PI3K/AKT pathway.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Apoptosis | TargetMol [targetmol.com]

- 8. This compound产品说明书 [selleck.cn]

- 9. selleck.co.jp [selleck.co.jp]

- 10. caymanchem.com [caymanchem.com]

- 11. liensinine, 2586-96-1 [thegoodscentscompany.com]

- 12. Simultaneous determination of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera Gaertn. in rat plasma by a rapid HPLC method and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Stability and Storage of Liensinine Perchlorate Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Liensinine (B1675319) perchlorate (B79767) powder, a bioactive bisbenzylisoquinoline alkaloid of significant interest in pharmaceutical research. Due to the limited availability of specific public data on the forced degradation and stability-indicating assays for Liensinine perchlorate, this document synthesizes information from vendor recommendations, general principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH), and data on structurally related compounds. The guide covers recommended storage conditions, potential degradation pathways, and detailed hypothetical protocols for conducting stability studies. The aim is to equip researchers and drug development professionals with the necessary information for the proper handling, storage, and analytical assessment of this compound to ensure its quality and integrity throughout the research and development lifecycle.

Introduction

Liensinine, a major bioactive alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn., has demonstrated a wide range of pharmacological activities, including anti-hypertensive, anti-arrhythmic, and anti-cancer effects. The perchlorate salt of liensinine is often used in research settings. Ensuring the stability of this compound as a powder is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of potentially interfering or toxic impurities.

This guide outlines the known stability information for this compound powder and provides a framework for its comprehensive stability assessment based on established pharmaceutical industry practices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₇H₄₃ClN₂O₁₀ | [1] |

| Molecular Weight | 711.2 g/mol | [1][2] |

| Appearance | White to off-white powder | BOC Sciences |

| CAS Number | 2385-63-9 | [1] |

| Solubility | Soluble in DMSO | [2] |

Recommended Storage Conditions

Based on information from various suppliers, specific storage conditions are recommended to maintain the stability of this compound powder and its solutions. These conditions are summarized in Table 2. It is crucial to protect the compound from light and moisture.[3]

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Recommendations |

| Powder | -20°C | Up to 3 years | Keep away from direct sunlight.[2] |

| 4°C | Up to 2 years | For shorter-term storage. | |

| In Solvent | -80°C | Up to 1 year | Use tightly sealed vials; avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | For working solutions.[3] |

Stability Profile and Potential Degradation Pathways

Hydrolytic Degradation

The ether linkages in the liensinine molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the cleavage of the molecule. The rate of hydrolysis is expected to be pH-dependent.

Oxidative Degradation

The phenolic hydroxyl groups present in the structure of liensinine make it susceptible to oxidation. Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, could lead to the formation of colored degradation products (quinones).

Photodegradation

Many alkaloids are known to be light-sensitive. The aromatic rings and chromophores in the liensinine structure suggest a potential for photodegradation upon exposure to UV or visible light. This could involve complex photochemical reactions, including oxidation and rearrangement.

Thermal Degradation

While the solid powder is expected to be relatively stable at ambient temperatures, exposure to high temperatures could induce degradation. The perchlorate salt itself may influence the thermal decomposition profile.

A diagram illustrating the potential degradation pathways is presented below.

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound powder, a series of experiments based on ICH guidelines should be conducted. The following are detailed hypothetical protocols for these key experiments.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[4][5][6]

Objective: To generate degradation products of this compound under various stress conditions.

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

-

Expose the solutions and solid powder to the stress conditions outlined in Table 3.

-

For solutions, neutralize the samples after exposure (for acid and base hydrolysis) before analysis.

-

Analyze the stressed samples by a suitable stability-indicating method (e.g., HPLC).

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation (Solid) | 105°C for 48 hours |

| Thermal Degradation (Solution) | 60°C for 48 hours |

| Photostability (Solid) | Exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

| Photostability (Solution) | Same as solid, in a photostable, transparent container |

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.

Objective: To develop and validate an HPLC method that can resolve this compound from all potential degradation products.

Hypothetical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at an appropriate wavelength (to be determined by UV scan).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[7][8]

The workflow for developing and validating a stability-indicating HPLC method is depicted in the following diagram.

Caption: A typical workflow for the development and validation of a stability-indicating HPLC method.

Hygroscopicity Testing

Objective: To determine the tendency of this compound powder to absorb moisture from the atmosphere.

Methodology:

-

Accurately weigh a sample of this compound powder.

-

Store the sample in controlled humidity chambers at various relative humidity (RH) levels (e.g., 25%, 50%, 75%, 90% RH) at a constant temperature (e.g., 25°C).

-

Monitor the weight of the sample over time until equilibrium is reached.

-

Calculate the percentage of moisture absorbed.

Conclusion

The stability of this compound powder is critical for its effective use in research and development. This guide recommends storing the powder at -20°C for long-term use, protected from light and moisture. While specific degradation data is limited, the chemical structure suggests susceptibility to hydrolysis, oxidation, and photolysis. For rigorous quality control, it is imperative to conduct forced degradation studies and develop a validated stability-indicating HPLC method. The hypothetical protocols provided in this guide offer a framework for such studies, adhering to established ICH guidelines. By following these recommendations, researchers can ensure the integrity of this compound and the reliability of their experimental outcomes.

References

- 1. This compound | C37H43ClN2O10 | CID 71307566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Apoptosis | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmasm.com [pharmasm.com]

- 5. ajpsonline.com [ajpsonline.com]

- 6. pharmtech.com [pharmtech.com]

- 7. pharmascholars.com [pharmascholars.com]

- 8. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence and Isolation of Liensinine Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Natural Abundance of Liensinine (B1675319)

Liensinine is a prominent bisbenzylisoquinoline alkaloid naturally occurring in the green embryo of the seeds of the lotus (B1177795) plant, Nelumbo nucifera Gaertn.[1] This traditional Chinese medicine, known as "Lian Zi Xin," has been utilized for centuries for its therapeutic properties. Modern scientific investigations have revealed that liensinine possesses a wide array of pharmacological activities, including anti-arrhythmic, hypotensive, and anti-cancer effects. Its potential as a therapeutic agent has spurred significant interest in its efficient extraction and purification from its natural source. The concentration of liensinine in the lotus seed embryo can vary depending on the extraction method employed, with reported yields ranging from approximately 0.85% to 0.94% of the dry weight.

Quantitative Yield of Liensinine from Nelumbo nucifera

The efficiency of Liensinine extraction from the lotus embryo is highly dependent on the chosen methodology. A comparative analysis of different extraction techniques is crucial for optimizing the yield and purity of the final product. The following table summarizes quantitative data from various studies, providing a comparative overview of extraction efficiencies.

| Extraction Method | Solvent System | Yield of Liensinine | Purity | Reference |

| Refluxing | Not Specified | 0.939% | Not Specified | |

| Impregnating | Not Specified | 0.853% | Not Specified | |

| Ultrasound-Assisted Extraction (UAE) | 75% Ethanol | Not explicitly stated for Liensinine alone, but optimized for total alkaloids. | Not Specified | [2] |

| High-Speed Counter-Current Chromatography (HSCCC) - Small Scale | light petroleum-ethyl acetate-tetrachloromethane-chloroform-methanol-water (1:1:4:4:6:2, v/v) | 95 mg from 1102 mg crude extract | >95% | |

| High-Speed Counter-Current Chromatography (HSCCC) - Large Scale | ethyl acetate-tetrachloromethane-methanol-water (1:6:4:1, v/v) | 650 mg from 5850 mg crude extract | >97% | |

| Preparative High-Speed Counter-Current Chromatography (HSCCC) | n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v, containing 0.5% NH4OH) | 18.4 mg from 200 mg crude extract | 96.8% | [3] |

Experimental Protocols for Isolation and Purification

The isolation and purification of Liensinine from the crude extract of Nelumbo nucifera embryos are critical steps in its development as a therapeutic agent. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a highly effective method for the preparative separation of Liensinine, while High-Performance Liquid Chromatography (HPLC) is the standard for its analytical quantification and purity assessment.

Preparative Isolation of Liensinine using High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing sample loss due to irreversible adsorption.

Materials and Equipment:

-

High-Speed Counter-Current Chromatograph

-

Crude alkaloid extract from Nelumbo nucifera embryos

-

Solvents: n-hexane, ethyl acetate, methanol (B129727), water, and ammonium (B1175870) hydroxide (B78521)

-

Separatory funnel

-

Rotary evaporator

-

Freeze-dryer

Protocol:

-

Preparation of the Two-Phase Solvent System:

-

Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 5:8:4:5.

-

Add 0.5% (v/v) of ammonium hydroxide to the mixture.

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

-

-

HSCCC Instrument Setup:

-

Fill the multilayer coil column of the HSCCC instrument with the stationary phase (upper phase).

-

Set the revolution speed of the centrifuge (e.g., 800-1000 rpm).

-

Pump the mobile phase (lower phase) into the column at a constant flow rate (e.g., 1.5-2.0 mL/min).

-

Continue pumping the mobile phase until hydrodynamic equilibrium is established, indicated by the mobile phase eluting from the column outlet.

-

-

Sample Preparation and Injection:

-

Dissolve a known amount of the crude extract (e.g., 200 mg) in a small volume of the biphasic solvent system (a mixture of the upper and lower phases).

-

Inject the sample solution into the HSCCC system through the sample injection valve.

-

-

Elution and Fraction Collection:

-

Continuously pump the mobile phase through the column to elute the separated compounds.

-

Monitor the effluent using a UV detector (e.g., at 282 nm).

-

Collect fractions based on the peaks observed in the chromatogram.

-

-

Isolation and Drying:

-

Combine the fractions containing the purified Liensinine.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain purified Liensinine as a powder.

-

Purity Assessment of Liensinine by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for determining the purity of the isolated Liensinine.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Purified Liensinine sample

-

Solvents: Methanol, potassium dihydrogen phosphate (B84403) (KH2PO4), sodium hydroxide (NaOH), triethylamine (B128534) (HPLC grade)

-

Syringe filters (0.45 µm)

Protocol:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of methanol, 0.2 M KH2PO4, and 0.2 M NaOH in a volumetric ratio of 71:17:12.

-

Add triethylamine to a final concentration of 0.002% (v/v).

-

Adjust the pH of the mobile phase to 9.2-9.3.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of a Liensinine standard of known concentration in the mobile phase.

-

Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.

-

Dissolve the isolated Liensinine sample in the mobile phase to a known concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Set the HPLC column temperature (e.g., 25°C).

-

Set the flow rate of the mobile phase (e.g., 0.8 mL/min).

-

Set the UV detection wavelength to 282 nm.

-

Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

-

-

Data Analysis:

-

Identify the Liensinine peak based on its retention time compared to the standard.

-

Calculate the purity of the isolated sample by determining the percentage of the peak area of Liensinine relative to the total peak area of all components in the chromatogram.

-

Preparation of Liensinine Perchlorate (B79767)

Disclaimer: The following is a generalized protocol based on standard chemical principles for the formation of alkaloid salts. Researchers should exercise caution and adapt the procedure based on their specific laboratory conditions and safety protocols. Perchloric acid is a strong oxidizing agent and should be handled with extreme care.

Materials and Equipment:

-

Purified Liensinine (free base)

-

Perchloric acid (HClO4), dilute solution (e.g., 1 M)

-

Anhydrous diethyl ether or another suitable non-polar solvent

-

Methanol or ethanol

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator paper

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Protocol:

-

Dissolution of Liensinine:

-

Dissolve a known amount of purified Liensinine in a minimal amount of a suitable solvent, such as methanol or ethanol, with gentle stirring.

-

-

Acidification:

-

Slowly add a dilute solution of perchloric acid dropwise to the Liensinine solution while continuously stirring.

-

Monitor the pH of the solution. The addition of acid should be stopped once the solution becomes slightly acidic.

-

-

Precipitation of Liensinine Perchlorate:

-

To induce precipitation of the salt, slowly add a non-polar solvent, such as anhydrous diethyl ether, to the solution until a precipitate forms.

-

-

Isolation and Washing:

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the precipitate with a small amount of the non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials or impurities.

-

-

Drying:

-

Dry the purified this compound under vacuum at a low temperature to remove any residual solvents.

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of Liensinine are attributed to its modulation of various intracellular signaling pathways. Understanding these pathways is crucial for drug development and elucidating its mechanism of action.

Experimental Workflow for Liensinine Isolation

The overall process of obtaining pure Liensinine from its natural source involves several key stages, from extraction to final purification.

References

Methodological & Application

Application Notes & Protocols for HPLC Analysis of Liensinine Perchlorate

These application notes provide a comprehensive guide for the quantitative analysis of liensinine (B1675319) perchlorate (B79767) using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in drug development.

Introduction

Liensinine, a major bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera Gaertn., has garnered significant interest for its diverse pharmacological activities, including anti-hypertensive, anti-cancer, and anti-arrhythmic effects. As the perchlorate salt, liensinine is often used in research and development. Accurate and precise quantification of liensinine perchlorate is crucial for quality control, pharmacokinetic studies, and formulation development. This document outlines a detailed protocol for the analysis of this compound using a robust reverse-phase HPLC method with UV detection.

Quantitative Data Summary

The following tables summarize the operational parameters for the HPLC method and the validation data, providing a clear reference for method setup and expected performance.

Table 1: HPLC Operational Parameters

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Hypersil BDS C18 (4.0 mm x 250 mm, 5 µm)[1] |

| Mobile Phase | Methanol (B129727): 0.2 M KH₂PO₄: 0.2 M NaOH: Triethylamine (71:17:12:0.002, v/v/v/v), pH 9.2-9.3[1] |

| Flow Rate | 0.8 mL/min[1] |

| Detection Wavelength | 282 nm[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Internal Standard | Neferine[2] or Dauricine[3] |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 0.031 - 2.00 µg/mL[1] |

| Correlation Coefficient (r) | > 0.999[1] |

| Recovery | > 80% for liensinine from plasma[1] |

| Precision (Intra-day & Inter-day RSD) | < 8%[1] |

| Lower Limit of Quantification (LLOQ) | 0.03 µg/mL[1] |

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution of this compound (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.03, 0.06, 0.125, 0.25, 0.5, 1.0, and 2.0 µg/mL).

-

-

Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of neferine (B1663666) or dauricine (B190908) reference standard.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

-

Working Internal Standard Solution (10 µg/mL):

-

Dilute the IS stock solution with the mobile phase.

-

Sample Preparation (from Plasma)

This protocol is adapted from a method for extracting liensinine from rat plasma and can be modified for other biological matrices.[1]

-

Spiking:

-

To 100 µL of plasma, add a known amount of the this compound working standard solution and 20 µL of the working internal standard solution.

-

-

Alkalinization:

-

Add 50 µL of 1 M sodium hydroxide (B78521) to the plasma sample to basify it.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of diethyl ether to the sample.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Solvent Evaporation:

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Inject 20 µL into the HPLC system.

-

HPLC Analysis Protocol

-

System Equilibration:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

-

Injection Sequence:

-

Inject a blank (mobile phase) to ensure no carryover.

-

Inject the prepared standard solutions in increasing order of concentration.

-

Inject the prepared samples.

-

Inject a quality control (QC) standard at regular intervals to monitor system performance.

-

-

Data Analysis:

-

Integrate the peak areas for liensinine and the internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of liensinine to the peak area of the internal standard against the concentration of the standard solutions.

-

Determine the concentration of liensinine in the samples from the calibration curve using the peak area ratios.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

References

- 1. Simultaneous determination of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera Gaertn. in rat plasma by a rapid HPLC method and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of liensinine in plasma by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitive Quantification of Liensinine Alkaloid Using a HPLC-MS/MS Method and Its Application in Microvolume Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Liensinine Perchlorate Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction Liensinine is a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus, Nelumbo nucifera Gaertn.[1][]. Its perchlorate (B79767) salt, Liensinine perchlorate, has garnered significant interest for its wide range of biological activities, including anti-hypertension, anti-arrhythmia, and potent anti-cancer properties.[1][3] In oncological research, Liensinine has been shown to induce apoptosis, inhibit cell proliferation, and block autophagy in various cancer cell lines, such as colorectal cancer, osteosarcoma, and non-small-cell lung cancer.[4][5][6] It often exhibits selective cytotoxicity against cancer cells with minimal effects on normal cells.[3][4] This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro cell culture applications.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₃₇H₄₃ClN₂O₁₀ | [7] |

| Molecular Weight | 711.2 g/mol | [7] |

| CAS Number | 2385-63-9 | [8][9] |

| Appearance | Powder | [10] |

| Solubility | Soluble in DMSO (up to 100 mg/mL or 140.6 mM) | [8][9] |

Protocols

2.1. Experimental Workflow

The overall process from receiving the powdered compound to treating cells in culture follows a standardized workflow to ensure reproducibility and minimize contamination.

2.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.

Materials:

-

This compound powder (MW: 711.2 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)

-

Calibrated analytical balance

-

Sterile pipette tips

-

Vortex mixer

-

Sonicator bath (optional)

Methodology:

-

Calculation: Determine the mass of this compound needed.

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 711.2 g/mol × 1000 mg/g = 7.11 mg

-

-

Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 7.11 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Dissolution:

-

Add 1 mL of sterile DMSO to the tube containing the powder.

-

Close the cap tightly and vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

-

If dissolution is difficult, brief sonication in a water bath may be used to aid the process.[10] Gentle warming can also be applied if necessary.[3]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting tubes.[1]

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots as recommended in the table below.

-

2.3. Protocol for Preparing Working Solutions for Cell Treatment

Important Considerations:

-

High concentrations of DMSO can be toxic to cells.[11] It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%, with <0.1% being ideal for sensitive cell lines.[12]

-

Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental samples but without the this compound.

Methodology:

-

Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

-

Serial Dilution: Perform serial dilutions in your complete cell culture medium to achieve the desired final concentrations.

-

Example for a 40 µM working concentration:

-

First, create an intermediate dilution. Add 4 µL of the 10 mM stock solution to 996 µL of culture medium. This results in a 1 mL solution with a concentration of 40 µM. The DMSO concentration at this step is 0.4%.

-

Add the desired volume of this working solution to your cells. For instance, adding 100 µL of this 40 µM solution to 900 µL of medium already in a well will maintain the 40 µM final concentration of Liensinine, but will dilute the DMSO to a final concentration of 0.04%.

-

-

Storage and Stability

Proper storage is crucial to maintain the biological activity of this compound.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years | Store in a dry, dark place.[10] |

| Stock Solution (in DMSO) | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles.[1] |

| Stock Solution (in DMSO) | -20°C | Up to 1 month | For shorter-term storage.[1] |

Mechanism of Action & Signaling Pathway

Liensinine exerts its anti-cancer effects through multiple mechanisms. In osteosarcoma cells, it has been shown to increase the production of Reactive Oxygen Species (ROS), which in turn inhibits the phosphorylation and activation of the JAK2/STAT3 signaling pathway.[5] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like Cyclin D1, ultimately resulting in apoptosis and cell cycle arrest at the G0/G1 phase.[5]

Disclaimer: This protocol is intended for research use only. Please consult relevant safety data sheets (SDS) and follow standard laboratory safety procedures. The provided concentrations are for reference; optimal concentrations may vary depending on the cell line and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C37H43ClN2O10 | CID 71307566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. This compound | Apoptosis | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Determine Liensinine Perchlorate Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), an isoquinoline (B145761) alkaloid derived from the seed embryo of Nelumbo nucifera Gaertn, has demonstrated notable anti-cancer properties.[1][2] Its perchlorate (B79767) salt, liensinine perchlorate, has been the subject of research for its cytotoxic effects on various cancer cell lines, including colorectal, gastric, and osteosarcoma.[2][3][4] These application notes provide a comprehensive guide to utilizing common cell-based assays for evaluating the cytotoxic potential of this compound. The protocols detailed herein are foundational for researchers investigating its mechanism of action and potential as a therapeutic agent. This compound has been shown to induce apoptosis and inhibit the proliferation and colony-forming ability of cancer cells, often in a dose-dependent manner.[3][4]

Data Presentation: Cytotoxic Effects of this compound

The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines as reported in the scientific literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HCT116 | Colorectal Cancer | Not specified | CCK-8 | [4] |

| SW480 | Colorectal Cancer | Not specified | CCK-8 | [4] |

| BGC823 | Gastric Cancer | Not specified | CCK-8 | [2] |

| SGC7901 | Gastric Cancer | Not specified | CCK-8 | [2] |

| SaOS-2 | Osteosarcoma | Not specified | CCK-8 | [5] |

| 143B | Osteosarcoma | Not specified | CCK-8 | [5] |

| A549 | Non-small-cell lung cancer | Not specified | Not specified | [6] |

| SPC-A1 | Non-small-cell lung cancer | Not specified | Not specified | [6] |

Table 2: Apoptosis Induction by this compound

| Cell Line | Concentration (µM) | Apoptosis Rate (%) | Assay | Reference |

| SaOS-2 | 40 | 9.6 | Flow Cytometry | [5] |

| SaOS-2 | 80 | 32.2 | Flow Cytometry | [5] |

| 143B | 40 | 8.7 | Flow Cytometry | [5] |

| 143B | 80 | 27.4 | Flow Cytometry | [5] |

| BGC823 | 40 | Not specified | Flow Cytometry | [2] |

| BGC823 | 60 | Not specified | Flow Cytometry | [2] |

| BGC823 | 80 | Not specified | Flow Cytometry | [2] |

| SGC7901 | 40 | Not specified | Flow Cytometry | [2] |

| SGC7901 | 60 | Not specified | Flow Cytometry | [2] |

| SGC7901 | 80 | Not specified | Flow Cytometry | [2] |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Assay | Reference |

| SaOS-2 | 0 | 46.2 | Not specified | 16.9 | Flow Cytometry | [5] |

| SaOS-2 | 40 | 51.4 | Not specified | Not specified | Flow Cytometry | [5] |

| SaOS-2 | 80 | 55.9 | Not specified | 11.0 | Flow Cytometry | [5] |

| 143B | 0 | 45.8 | Not specified | Not specified | Flow Cytometry | [5] |

| 143B | 40 | 49.5 | Not specified | Not specified | Flow Cytometry | [5] |

| 143B | 80 | 54.1 | Not specified | Not specified | Flow Cytometry | [5] |

Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

Proposed Signaling Pathways of this compound

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

-

96-well tissue culture plates

-

This compound stock solution

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Incubate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[8]

Materials:

-

96-well tissue culture plates

-

This compound stock solution

-

Complete cell culture medium

-

Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)

-

Microplate reader

Protocol:

-

Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-5).

-

Prepare control wells:

-

Spontaneous LDH release (cells with medium only)

-

Maximum LDH release (cells treated with lysis buffer provided in the kit)

-

Vehicle control

-

-

After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

-

Incubate at room temperature for 30 minutes, protected from light.[9]

-

Add 50 µL of stop solution (as per the kit instructions) to each well.[9]

-

Measure the absorbance at 490 nm using a microplate reader.[9]

-

Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well tissue culture plates

-

This compound stock solution

-

Complete cell culture medium

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

6-well tissue culture plates

-

This compound stock solution

-

Complete cell culture medium

-

PBS

-

70% cold ethanol (B145695)

-

RNase A (100 µg/mL)

-

PI staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[1][7]

-

Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.[7]

-

Add 400 µL of PI staining solution and incubate for 5-10 minutes at room temperature.[1][7]

-

Analyze the samples by flow cytometry.

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.

Materials:

-

6-well tissue culture plates

-

This compound stock solution

-

Complete cell culture medium

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

Protocol:

-

Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Replace the medium with fresh, drug-free complete medium.

-

Incubate for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.[6]

-

Wash the wells with PBS.

-

Fix the colonies with methanol (B129727) for 15 minutes.

-

Stain with crystal violet solution for 15-30 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells).

Intracellular Reactive Oxygen Species (ROS) Detection

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

96-well black, clear-bottom tissue culture plates

-

This compound stock solution

-

Serum-free cell culture medium

-

DCFH-DA solution (10 mM stock in DMSO)

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate.

-

After 24 hours, wash the cells with serum-free medium.

-

Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C.[10]

-

Wash the cells twice with serum-free medium to remove excess probe.

-

Add 100 µL of this compound dilutions in serum-free medium to the wells.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) immediately and at various time points using a fluorescence microplate reader. Alternatively, cells can be harvested and analyzed by flow cytometry.[10]

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. 4.2. Intracellular ROS Detection Using 2′,7′-Dichlorofluorescein-Diacetate (DCFH-DA) [bio-protocol.org]

- 10. bioscience.co.uk [bioscience.co.uk]

Liensinine Perchlorate: A Potent Late-Stage Autophagy Inhibitor for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has emerged as a valuable tool in cellular biology research.[1] Specifically, its perchlorate (B79767) salt, liensinine perchlorate, functions as a potent late-stage autophagy and mitophagy inhibitor.[1][2][3] This document provides detailed application notes and experimental protocols for the effective use of this compound as an autophagy inhibitor in a research setting. Its unique mechanism of action, which involves the blockade of autophagosome-lysosome fusion, makes it a critical compound for studying the intricate roles of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.[3][4]

Mechanism of Action

This compound exerts its inhibitory effect on autophagy at the final step of the pathway: the fusion of autophagosomes with lysosomes to form autolysosomes.[3] This blockade leads to an accumulation of autophagosomes within the cell. Evidence suggests that this mechanism is mediated, at least in part, by hindering the recruitment of the small GTPase RAB7A to lysosomes, a crucial step for the fusion process.[3] Notably, liensinine's inhibitory action is not a result of altering lysosomal pH.

The cellular impact of this compound has also been linked to key signaling pathways. Studies have indicated its involvement with the AMPK/mTOR and PI3K/AKT/mTOR pathways.[4][5][6] For instance, treatment with liensinine has been observed to increase the phosphorylation of AMPK while decreasing the phosphorylation of mTOR, a central regulator of autophagy.[5]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound used in various studies to inhibit autophagy and sensitize cancer cells to chemotherapy.

| Cell Line | Application | Effective Concentration | Reference |

| MDA-MB-231 (Breast Cancer) | Autophagy Inhibition | 20 µM | |

| MCF-7 (Breast Cancer) | Autophagy Inhibition | Dose-dependent (not specified) | |

| A549 (Non-small-cell lung cancer) | Induction of Apoptosis | Concentration-dependent (not specified) | [5] |

| SPC-A1 (Non-small-cell lung cancer) | Induction of Apoptosis | Concentration-dependent (not specified) | [5] |

Signaling Pathway of this compound in Autophagy Inhibition

Caption: this compound inhibits late-stage autophagy by blocking autophagosome-lysosome fusion.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound in DMSO. A common stock concentration is 10-50 mM. For example, to prepare a 50 mM stock solution of liensinine diperchlorate (MW: 811.66 g/mol ), dissolve 40.58 mg in 1 mL of fresh DMSO.[2]

-

Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]

General Experimental Workflow for Assessing Autophagy Inhibition

Caption: A general workflow for studying the effects of this compound on autophagy.

Detailed Methodologies

1. Western Blotting for Autophagy Markers (LC3 and p62/SQSTM1)

This protocol is for detecting the accumulation of LC3-II and p62, which are indicative of autophagy inhibition.

Materials:

-

Cells cultured in appropriate plates

-

This compound working solution

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed cells to achieve 70-80% confluency on the day of the experiment.

-

Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-